N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic sulfonamide derivative characterized by a hybrid structure combining a sulfamoylphenyl-isoxazole moiety and a chromene carboxamide group. The sulfamoylphenyl group is linked to a 3,4-dimethylisoxazole ring, while the chromene component features a 6,7-dimethyl substitution and a 4-oxo functional group.
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O6S/c1-12-9-18-19(27)11-21(31-20(18)10-13(12)2)22(28)24-16-5-7-17(8-6-16)33(29,30)26-23-14(3)15(4)25-32-23/h5-11,26H,1-4H3,(H,24,28) |
InChI Key |
SLAUQFRKXAGHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C |
Origin of Product |
United States |
Preparation Methods
Kostanecki-Robinson Cyclization
The chromene ring system is constructed using a modified Kostanecki-Robinson reaction. A representative protocol involves:
Reagents :
-
2-Hydroxy-4,5-dimethylacetophenone (5.0 g, 28.1 mmol)
-
Ethyl cyanoacetate (3.4 mL, 31.0 mmol)
-
Piperidine (catalytic)
-
Acetic anhydride (50 mL)
Procedure :
-
Reflux the mixture at 140°C for 8 hours under nitrogen.
-
Cool to room temperature and precipitate the product by adding ice-cold water.
-
Recrystallize from ethanol to yield 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (4.2 g, 68% yield).
Key Parameters :
-
Excess acetic anhydride ensures acylation of the phenolic hydroxyl group.
Preparation of the Sulfamoyl-Aniline Moiety
Sulfonation of 4-Aminobenzenesulfonamide
Reaction Scheme :
-
Chlorosulfonation : Treat 4-nitroaniline with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride.
-
Amination : React with 3,4-dimethyl-1,2-oxazol-5-amine under basic conditions (pH 8–9).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Optimization Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0°C → 50°C, 4 h | 92 | 98.5 |
| Amination | DMF, K₂CO₃, 80°C, 6 h | 78 | 97.2 |
| Reduction | 10% Pd/C, H₂ (50 psi), EtOH, 2 h | 95 | 99.1 |
Side products include over-sulfonated derivatives (≤5%), mitigated by controlling stoichiometry.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the chromene-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables efficient amide bond formation:
Procedure :
-
Dissolve 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (2.0 g, 8.7 mmol) in anhydrous DMF (30 mL).
-
Add EDC (2.5 g, 13.0 mmol), HOBt (1.8 g, 13.0 mmol), and DIPEA (4.5 mL, 26.1 mmol).
-
Stir for 30 minutes at 0°C, then add 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline (3.1 g, 9.6 mmol).
-
React at room temperature for 18 hours.
Workup :
-
Dilute with ethyl acetate (100 mL), wash with 5% citric acid (2 × 50 mL) and brine (50 mL).
-
Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1 → 1:2).
Mixed Anhydride Method
Alternative activation using isobutyl chloroformate:
Reagents :
-
N-Methylmorpholine (1.1 eq)
-
Isobutyl chloroformate (1.05 eq)
Advantages :
-
Reduced racemization risk compared to carbodiimides.
-
Suitable for acid-sensitive substrates.
Limitations :
Process Optimization and Troubleshooting
Solvent Selection
Comparative Data :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 18 | 82 |
| THF | 24 | 68 |
| DCM | 36 | 55 |
Polar aprotic solvents (DMF, DMA) enhance reagent solubility and reaction kinetics.
Temperature Effects
Elevating temperature to 40°C reduces reaction time to 12 hours but increases impurity formation (up to 6% acylurea byproduct).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, chromene H-3), 7.89 (d, J = 8.8 Hz, 2H, aryl H), 7.52 (d, J = 8.8 Hz, 2H, aryl H), 2.64 (s, 3H, oxazole-CH₃), 2.48 (s, 3H, oxazole-CH₃), 2.34 (s, 6H, chromene-CH₃).
-
LCMS : m/z 498.2 [M+H]⁺.
Purity Assessment
HPLC Conditions :
-
Column: C18, 5 µm, 250 × 4.6 mm
-
Mobile phase: 0.1% TFA in H₂O/MeCN (gradient)
-
Retention time: 12.4 min
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or chromene rings, leading to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the oxazole or chromene rings.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole and chromene moieties can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of sulfonamide derivatives featuring a sulfamoylphenyl-isoxazole core. Below is a comparative analysis with structurally related compounds, focusing on substituent variations, physicochemical properties, and synthetic pathways.
Core Structural Similarities and Variations
Key Observations :
- The target compound distinguishes itself via the chromene carboxamide group, which introduces rigidity and extended π-conjugation compared to aliphatic or isoindoline-based substituents in analogs like CF2 or USP Related Compound A.
- The 6,7-dimethyl and 4-oxo groups on the chromene ring may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-stacking .
Physicochemical Properties
Analysis :
- High melting points (e.g., 288°C for 13a ) are common in sulfonamide derivatives due to strong hydrogen-bonding networks. The target compound likely exhibits similar thermal stability.
- The chromene carboxamide’s low solubility (inferred from structural analogs) may necessitate formulation adjustments for pharmacological use.
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of 4H-chromenes. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 389.4 g/mol. Its structure includes a chromene core substituted with a sulfamoyl group and a dimethyl oxazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O5S |
| Molecular Weight | 389.4 g/mol |
| LogP (Octanol-water partition) | 2.7723 |
| Polar Surface Area | 86.644 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Biological Activity Overview
Research indicates that compounds within the chromene family exhibit various biological activities:
-
Anticancer Activity :
- Chromene derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For instance, some analogs have been reported to inhibit tubulin polymerization, leading to cancer cell death via G2/M phase arrest .
- A study highlighted that specific chromene derivatives could significantly reduce cell invasion and migration in cancer models .
- Antimicrobial Properties :
- Antioxidant Activity :
Case Study 1: Anticancer Efficacy
A recent study evaluated several chromene derivatives for their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that specific substitutions on the chromene scaffold enhanced cytotoxicity significantly (IC50 values as low as 10 µM) .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that certain analogs of chromene compounds showed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as low as 5 µg/mL for some derivatives .
Research Findings Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves three key steps:
Sulfamoylation : Reacting 4-aminophenyl sulfonamide derivatives with 3,4-dimethyl-1,2-oxazole-5-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage.
Chromene ring formation : Condensing a substituted salicylaldehyde derivative with a β-keto ester (e.g., ethyl acetoacetate) via the Kostanecki-Robinson reaction to yield the 4-oxo-4H-chromene core.
Carboxamide coupling : Using coupling agents like EDCI or HATU to attach the chromene-carboxylic acid to the sulfamoylphenyl amine.
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Answer:
- Data collection : Use high-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) to minimize errors in atomic positioning.
- Refinement : Employ SHELXL (via Olex2 interface) with anisotropic displacement parameters for non-H atoms. For ambiguous regions (e.g., disordered oxazole rings), apply restraints (DFIX, SIMU) to maintain geometry .
- Validation : Cross-check hydrogen-bonding networks using ORTEP-3 visualizations to ensure consistency with expected intermolecular interactions (e.g., N–H···O bonds) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify key signals (e.g., sulfamoyl NH at δ ~10 ppm, chromene carbonyl at δ ~180 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the oxazole and chromene moieties .
- IR : Confirm carboxamide (C=O stretch ~1680 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) functionalities .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error for empirical formula validation .
Advanced: How to address contradictory bioactivity data across assay platforms?
Answer:
- Assay standardization : Normalize results using internal controls (e.g., reference inhibitors) and replicate experiments in triplicate.
- Variable optimization : Test pH (6.5–7.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) to identify confounding factors .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance. For IC₅₀ discrepancies, use Bland-Altman plots to evaluate inter-assay variability .
Basic: What purification strategies improve yield and purity?
Answer:
- Post-synthesis : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted sulfonamide intermediates.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure carboxamide crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to analyze hydrogen-bonding networks in its crystal lattice?
Answer:
- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using SHELX -generated .res files and Mercury software.
- Thermal ellipsoids : Assess anisotropic displacement parameters to identify dynamic disorder in the sulfamoyl group.
- Energy frameworks : Calculate intermolecular interaction energies (e.g., Coulombic, dispersion) with CrystalExplorer to quantify lattice stability .
Basic: What computational methods predict its solubility and stability?
Answer:
- Solubility : Use COSMO-RS (via Turbomole) to simulate solvent interactions. Adjust dielectric constants for DMSO/water mixtures.
- Degradation pathways : Perform DFT calculations (B3LYP/6-31G*) to identify hydrolytically labile bonds (e.g., sulfamoyl or carboxamide linkages) .
Advanced: How to design SAR studies for optimizing biological activity?
Answer:
- Scaffold modification : Synthesize analogs with varied substituents on the oxazole (e.g., halogens, methyl groups) and chromene (e.g., nitro, methoxy) rings.
- Docking studies : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR or ITC assays for binding kinetics .
- Data correlation : Apply multivariate regression to link structural descriptors (Hammett σ, LogP) with bioactivity trends .
Basic: How to troubleshoot low yields in the sulfamoylation step?
Answer:
- Reagent stoichiometry : Ensure a 1.2:1 molar ratio of sulfonyl chloride to amine to compensate for hydrolysis.
- Temperature control : Maintain 0–5°C during reaction initiation to suppress side reactions.
- Workup : Acidify the mixture (pH ~3) to precipitate unreacted amine, then extract the sulfonamide with dichloromethane .
Advanced: What mechanistic insights can MD simulations provide for its protein interactions?
Answer:
- Trajectory analysis : Run 100-ns simulations (AMBER force field) to observe binding pocket residency and conformational flexibility.
- Free energy calculations : Use MM-PBSA to decompose contributions from hydrophobic, electrostatic, and hydrogen-bonding interactions.
- Mutagenesis validation : Compare simulation-predicted critical residues with experimental alanine-scanning data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
